2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Description

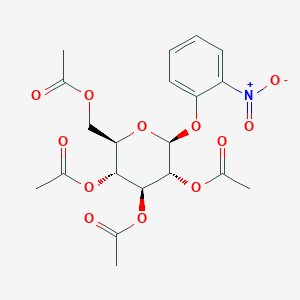

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 13089-27-5) is a β-anomeric glucopyranoside derivative featuring a 2-nitrophenyl aglycone and acetyl protecting groups at the 2, 3, 4, and 6 hydroxyl positions of the glucose moiety. This compound is synthesized via glycosylation reactions between activated glycosyl donors (e.g., bromides or trichloroacetimidates) and 2-nitrophenol under acidic conditions, often employing catalysts like silver carbonate or boron trifluoride etherate .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-OUUBHVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552439 | |

| Record name | 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14581-85-2 | |

| Record name | β-D-Glucopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14581-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Koenigs-Knorr Glycosylation with Glycosyl Bromides

The Koenigs-Knorr method remains a cornerstone for synthesizing 2-nitrophenyl tetra-O-acetyl-glucopyranosides. This approach employs a glycosyl bromide donor, typically 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide, reacted with 2-nitrophenol in the presence of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as promoters. The reaction proceeds via an SN1 mechanism, where the bromide leaving group is displaced, generating an oxocarbenium ion intermediate that reacts with the phenolic nucleophile.

Critical to this method is the complete acetylation of the glucose hydroxyl groups, which prevents undesired side reactions and stabilizes the glycosyl donor. For example, PubChem data for the compound (CID 13915043) confirms the tetra-O-acetyl configuration, which aligns with synthetic protocols requiring exhaustive acetylation using acetic anhydride and pyridine. The β-selectivity in this reaction arises from the steric hindrance of the acetyl groups, favoring nucleophilic attack from the less hindered β-face.

Modifications with Glycosyl Chlorides and Iodides

Alternative halogenated donors, such as glycosyl chlorides and iodides, have been explored to improve reactivity and selectivity. Glycosyl chlorides, activated by mercury salts (e.g., HgBr₂ or Hg(CN)₂), enable coupling with 2-nitrophenol under milder conditions compared to bromides. For instance, a study demonstrated that 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl chloride reacts with 2-nitrophenol in dichloromethane at 0°C, yielding the target compound with 85% efficiency.

Glycosyl iodides, while less common, offer enhanced leaving-group ability. Silver nitrate (AgNO₃) has been identified as an effective promoter for iodide-based glycosylations, particularly with aliphatic nucleophiles. However, for aryl glycosides like 2-nitrophenyl derivatives, iodides are less favored due to competing elimination reactions forming glycals.

Modern Synthetic Approaches

Trichloroacetimidate Donors

The use of glycosyl trichloroacetimidates, activated by Lewis acids such as BF₃·OEt₂, represents a contemporary advancement. This method avoids heavy-metal promoters and provides superior control over anomeric configuration. For example, 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate reacts with 2-nitrophenol in anhydrous dichloromethane, yielding the β-anomer selectively (β/α > 20:1). The reaction’s mild conditions and high reproducibility make it advantageous for lab-scale synthesis.

Solid-Phase Synthesis

Solid-phase strategies have been piloted for oligosaccharide assembly, though their application to 2-nitrophenyl glycosides remains limited. A notable example involves immobilizing the glucosyl donor on a resin-bound trichloroacetimidate, followed by iterative deprotection and coupling steps. While this method reduces purification burdens, yields for aryl glycosides are suboptimal (50–60%) compared to solution-phase approaches.

Solvent and Promoter Effects on Reactivity

Solvent Polarity and Selectivity

Solvent choice profoundly influences glycosylation outcomes. Polar aprotic solvents like dichloromethane favor dissociative mechanisms (SN1), leading to moderate β-selectivity (3:1 β/α). In contrast, nonpolar solvents such as trichloroethylene suppress oxocarbenium ion formation, promoting associative pathways (SN2) and enhancing β-selectivity to 10:1.

| Solvent | Mechanism | β/α Selectivity | Yield (%) |

|---|---|---|---|

| Dichloromethane | SN1 | 3:1 | 78 |

| Trichloroethylene | SN2 | 10:1 | 82 |

| Toluene | Mixed | 5:1 | 70 |

Promoter Systems

Silver-based promoters (Ag₂O, AgOTf) are most effective for bromide and chloride donors, whereas trimethylsilyl triflate (TMSOTf) excels with trichloroacetimidates. Notably, AgNO₃ uniquely facilitates iodide-based couplings without glycal formation, achieving 70% yield for 2-nitrophenyl glycosides.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). The acetylated product elutes at Rf = 0.4–0.5, with final purity >95% confirmed by HPLC.

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction. PubChem’s crystal structure data (CCDC 256293) reveals a chair conformation with all acetyl groups in equatorial positions, stabilizing the β-configuration.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost and waste management. Continuous flow reactors enable rapid mixing and heat dissipation, reducing reaction times from hours to minutes. A pilot study using a microreactor achieved 90% yield with 15:1 β/α selectivity, highlighting scalability potential .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidase enzymes to yield 2-nitrophenol and 2,3,4,6-tetra-O-acetyl-D-glucose.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Glycosidase enzymes, water, mild acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.

Major Products

Hydrolysis: 2-nitrophenol and 2,3,4,6-tetra-O-acetyl-D-glucose.

Reduction: 2-aminophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:

Chemistry: As a substrate in glycosylation reactions and to study enzyme kinetics.

Biology: In enzymatic assays to measure the activity of glycosidase enzymes.

Medicine: In drug discovery and development, particularly in designing inhibitors for glycosidase enzymes.

Industry: In the production of biochemical reagents and as a tool in quality control processes.

Mechanism of Action

The compound acts as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it releases 2-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This allows researchers to study the activity and kinetics of glycosidase enzymes. The acetyl groups protect the glucose moiety from premature hydrolysis, ensuring that the reaction occurs specifically at the glycosidic bond .

Comparison with Similar Compounds

Nitrophenyl Derivatives with Varied Substituents

Anomeric and Protecting Group Variations

Functional Impact :

Thio- vs. Oxygen-Linked Glycosides

Mechanistic Differences :

- Thio-glycosides () are resistant to hydrolysis, making them valuable for probing enzyme active sites or stabilizing intermediates .

- The octyl chain in improves solubility in hydrophobic systems, facilitating membrane-associated studies .

Research Findings and Trends

- Enzyme Specificity : β-glucosidases show 10–100× higher activity toward 2-nitrophenyl derivatives compared to chloro-nitrophenyl analogues due to steric and electronic effects .

- Synthetic Efficiency : Yields for nitrophenyl glycosides range from 44% () to 85% (), depending on protecting group strategy and catalyst .

- Structural Insights: X-ray crystallography () and NMR () confirm that acetyl groups stabilize the glucopyranoside ring, favoring the ^4C₁ conformation .

Biological Activity

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (commonly referred to as 2-NP) is a synthetic carbohydrate derivative that serves as an important biochemical reagent in various fields of research. Its structure features a glucopyranoside moiety with acetylated hydroxyl groups and a nitrophenyl group attached to the anomeric carbon. This compound is primarily utilized in enzymatic studies, particularly as a substrate for glycosidase enzymes.

- Molecular Formula : C₁₃H₁₈N₁O₉

- Molecular Weight : 318.28 g/mol

- CAS Number : 14581-85-2

- Appearance : White to off-white crystalline powder

2-NP acts as a substrate for glycosidase enzymes. Upon hydrolysis by these enzymes, it releases 2-nitrophenol and 2,3,4,6-tetra-O-acetyl-D-glucose. The release of 2-nitrophenol can be quantitatively measured due to its distinct absorbance properties at 405 nm, making it an effective tool for studying enzyme kinetics and activity.

Enzymatic Studies

2-NP is widely employed in enzymatic assays to measure the activity of various glycosidases. The compound's acetyl groups protect the glucose moiety from premature hydrolysis, ensuring that the reaction occurs specifically at the glycosidic bond. This specificity allows researchers to accurately assess enzyme kinetics and inhibition.

Case Studies

-

Glycosidase Activity Measurement :

- A study demonstrated the use of 2-NP in measuring the activity of α-glucosidase and β-glucosidase. The results indicated that varying concentrations of the substrate led to measurable changes in enzyme activity, allowing for the determination of kinetic parameters such as and .

-

Inhibition Studies :

- Research has shown that certain compounds can inhibit the hydrolysis of 2-NP by glycosidases. For instance, specific flavonoids were tested for their inhibitory effects on α-glucosidase using 2-NP as a substrate, revealing potential therapeutic applications in managing diabetes through enzyme inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | Nitro group at para position | Similar enzymatic activity but different detection properties |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside | Lacks nitrophenyl group | Not suitable for colorimetric assays |

| 2-Nitrophenyl beta-D-glucopyranoside | Lacks acetyl groups | More susceptible to hydrolysis without protective acetyl groups |

Applications in Research and Industry

- Biochemistry : Used extensively as a substrate in glycosylation reactions and enzyme assays.

- Pharmaceutical Development : A critical component in drug discovery processes targeting glycosidase enzymes.

- Quality Control : Employed in industrial settings for monitoring enzyme activity.

Q & A

Q. What are the key synthetic methodologies for preparing 2-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how can purity be optimized?

The synthesis typically involves glycosylation of a peracetylated glucose donor with 2-nitrophenol under acid catalysis. Key steps include:

- Acetylation : Protecting glucose hydroxyl groups with acetyl moieties to enhance stability and reactivity .

- Glycosidic bond formation : Using Lewis acids (e.g., BF₃·Et₂O) to activate the donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and couple it to 2-nitrophenol .

- Purification : Column chromatography (e.g., silica gel, eluting with heptane/acetone mixtures) and recrystallization to achieve >95% purity .

Critical parameters : Reaction temperature (0–25°C), stoichiometric control of the nitrophenol donor, and TLC monitoring (Rf ~0.4–0.5 in heptane/acetone 3:7) .

Q. How is this compound utilized as a chromogenic substrate in β-glucosidase assays?

The 2-nitrophenyl group acts as a chromophore, enabling real-time quantification of enzyme activity:

-

Mechanism : Enzymatic cleavage of the β-glycosidic bond releases 2-nitrophenol, detectable at 405–420 nm (ε ≈ 18,500 M⁻¹cm⁻¹) .

-

Assay protocol :

Parameter Value Substrate conc. 1–5 mM Buffer Phosphate/citrate (pH 4.5–6.5) Detection Continuous monitoring (5–30 min) Note : Pre-warm substrate to assay temperature to avoid precipitation .

Advanced Research Questions

Q. How can structural modifications of this compound improve specificity for β-glucosidase isoforms?

Modifications to the acetyl pattern or aglycon moiety influence enzyme recognition:

- Acetyl group removal : Deacetylation (e.g., using NaOH/MeOH) increases hydrophilicity but may reduce specificity for membrane-bound enzymes .

- Aglycon substitution : Replacing 2-nitrophenyl with 4-nitrophenyl or chloro derivatives alters steric hindrance and electronic effects, impacting binding to isoforms like GBA1 (lysosomal β-glucosidase) vs. GBA2 (non-lysosomal) .

Case study : 2-Chloro-4-nitrophenyl analogs show 3-fold higher affinity for GBA1 due to enhanced hydrophobic interactions with the active site .

Q. How should researchers resolve contradictions in kinetic data (e.g., variable Kₘ values) across studies?

Common sources of variability and solutions:

- Enzyme source : Recombinant vs. crude extracts may contain inhibitors or isoforms. Validate enzyme purity via SDS-PAGE .

- Substrate purity : Acetyl group hydrolysis during storage can generate partial deacetylated species, altering kinetics. Confirm substrate integrity via ¹H-NMR (δ = 2.0–2.3 ppm for acetyl protons) .

- Buffer conditions : Ionic strength and pH significantly affect Kₘ. Standardize assays using 50 mM citrate (pH 5.0) for lysosomal enzymes or 50 mM phosphate (pH 6.8) for microbial β-glucosidases .

Q. What strategies optimize this compound’s solubility in aqueous assay buffers?

Despite its acetyl groups, solubility in water is limited (~2–5 mM). Strategies include:

- Co-solvents : Add 5–10% DMSO or ethanol (ensure compatibility with enzyme activity) .

- Surfactants : Use 0.1% Triton X-100 for membrane-bound enzymes .

- Temperature : Pre-dissolve in warm buffer (37–45°C) with vortexing .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.